4-chloro-Thieno[3,2-c]pyridine-7-carboxamide is a heterocyclic compound that belongs to the thieno[3,2-c]pyridine family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The thieno[3,2-c]pyridine scaffold is known for its role in various drug discovery programs, particularly as a backbone for developing kinase inhibitors and other therapeutic agents.
This compound is classified under heterocyclic compounds, specifically as a substituted thieno[3,2-c]pyridine derivative. Thieno[3,2-c]pyridines are characterized by their fused thiophene and pyridine rings, which contribute to their unique chemical properties and biological activities. The presence of the chloro and carboxamide functional groups enhances the compound's reactivity and potential interactions with biological targets.
The synthesis of 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide can be achieved through various methodologies. A common approach involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and selectivity for the desired product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide features a thieno[3,2-c]pyridine core with a chlorine atom at position 4 and a carboxamide group at position 7. The structural formula can be represented as follows:
4-chloro-Thieno[3,2-c]pyridine-7-carboxamide can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are often conducted under mild conditions to preserve the integrity of the heterocyclic structure while facilitating functional group transformations.
The mechanism of action of 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide primarily relates to its potential as a kinase inhibitor. It likely interacts with specific protein kinases by mimicking ATP binding through its heterocyclic structure.
Studies have shown that compounds with similar structures exhibit significant inhibition against various kinases involved in cancer pathways, suggesting that this compound may have similar therapeutic potential.
4-chloro-Thieno[3,2-c]pyridine-7-carboxamide has potential applications in:
This compound exemplifies the importance of thieno[3,2-c]pyridine derivatives in medicinal chemistry and their role in advancing drug discovery efforts targeting critical biological pathways.
4-chloro-Thieno[3,2-c]pyridine-7-carboxamide represents a structurally specialized heterocyclic compound within the broader thienopyridine class. Its systematic name follows International Union of Pure and Applied Chemistry (IUPAC) conventions:
The molecular formula is C₈H₅ClN₂OS, with a molar mass of 212.66 g/mol. Key identifiers include:Table 1: Chemical Identifiers of 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide
Identifier Type | Value |
---|---|
CAS Registry Number | 1365062-64-1 [2] |
PubChem CID | Not explicitly listed (closest analog: CID 10632359 for isomeric form [1]) |
IUPAC Name | 4-chloro-thieno[3,2-c]pyridine-7-carboxamide |
Structurally, it belongs to the π-deficient heterocycle family due to the electron-withdrawing pyridine nitrogen. The fusion creates a planar bicyclic scaffold conducive to intermolecular interactions in biological systems. The chloro group enhances electrophilic character at adjacent positions, while the carboxamide provides hydrogen-bonding capacity (donor and acceptor), critical for target binding [4] [6]. Its isomeric distinction from thieno[2,3-c]pyridines (e.g., CID 10632359 [1]) or thieno[2,3-b]pyridines (e.g., CID 598066 [5]) significantly influences electronic distribution and bioactivity.
The emergence of 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide aligns with intensified exploration of thienopyridines as privileged scaffolds in drug discovery. Early research focused on simpler thienopyridines as bioisosteres for quinoline or purine systems. The specific incorporation of chloro and carboxamide substituents gained traction in the 2010s, driven by:
Notably, patents filed around 2014 (e.g., WO2014138562A1 [4]) highlighted thienopyrimidine/thienopyridine carboxamides as modulators of sirtuins—a class of deacylase enzymes linked to aging, neurodegeneration, and cancer. While not the sole focus, derivatives like 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide emerged as key intermediates or target structures within these broader medicinal chemistry campaigns. Concurrently, academic synthesis studies (e.g., Springer, 2024 [6]) validated its utility as a precursor to antimicrobial agents, with structure-activity relationship studies confirming enhanced activity upon incorporation into complex hybrids.
Table 2: Key Research Milestones for Thienopyridine Carboxamides
Timeline | Development | Significance |
---|---|---|
Pre-2010 | Exploration of thienopyridine cores (e.g., Ticlopidine) | Established scaffold bioavailability and drug potential |
~2014 | Patenting of thienopyridine carboxamides as sirtuin modulators [4] | Validated target engagement in disease-relevant pathways |
2020s | Design of pyridine/thienopyridine hybrids as antimicrobials [6] | Demonstrated efficacy against multidrug-resistant pathogens |
4-chloro-Thieno[3,2-c]pyridine-7-carboxamide exhibits dual significance in targeting oncology and infectious disease pathways, underpinned by its distinct chemical functionality:
NAD⁺-Mimicry: Carboxamide and nitrogen atoms coordinate with catalytic residues, analogous to nicotinamide [4].This modulation offers therapeutic potential in cancers (via p53 activation) and neurodegenerative diseases (via mitochondrial protection) [4].
Antimicrobial Action: Recent studies highlight direct activity of thienopyridine carboxamides against bacteria/fungi. Compound optimization reveals:
Table 3: Biological Activities Linked to 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide Pharmacophore
Target Pathway | Mechanistic Role | Therapeutic Implication |
---|---|---|
Sirtuin Deacylases | Allosteric inhibition via NAD⁺-site competition | Cancer, Neurodegeneration, Inflammation [4] |
Microbial Enzymes | Interference with essential biosynthesis enzymes | Antibacterial/Antifungal Agents [6] |
Inflammatory Cascades | Downregulation of NF-κB signaling (predicted) | Autoimmune/Chronic Diseases [4] |
Structure-Activity Relationship Insights:
This targeted versatility positions 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide as a multifaceted pharmacophore for advanced lead development in diverse disease contexts.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9